[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
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Overview
Description
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is characterized by a pyrimidine ring substituted with a cyclopropylmethoxy group at the 6-position and a methanamine group at the 4-position. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine typically involves the following steps:
Cyclopropylmethoxy Substitution: The introduction of the cyclopropylmethoxy group to the pyrimidine ring is achieved through nucleophilic substitution reactions. This step often requires the use of cyclopropylmethanol and a suitable base.
Methanamine Introduction: The methanamine group is introduced via reductive amination or other amination reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine can be compared with other similar compounds, such as:
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]amine: Lacks the methanamine group, leading to different chemical properties and reactivity.
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]ethanamine: Contains an ethanamine group instead of methanamine, resulting in variations in biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-4-8-3-9(12-6-11-8)13-5-7-1-2-7/h3,6-7H,1-2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNFQFIGIYGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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